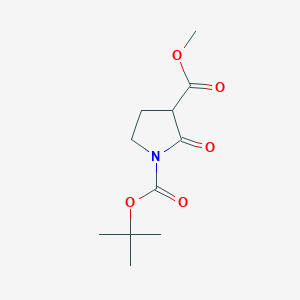

1-Tert-butyl 3-methyl 2-oxopyrrolidine-1,3-dicarboxylate

Description

Background and Significance of Oxopyrrolidine Derivatives

Oxopyrrolidine derivatives have emerged as a cornerstone in modern pharmaceutical research due to their diverse biological activities and structural versatility. The pyrrolidone family of chemicals, characterized by the 2-oxopyrrolidine nucleus, has been the subject of intensive research for more than three decades, with experimental and clinical work initially focusing on their nootropic effects before expanding to include neuroprotection and antiepileptic applications. These compounds distinguish themselves from other psychoactive drug classes through their unique pharmacological profile, which includes enhancement of learning and memory without the typical adverse effects such as sedation, analgesia, or motor disturbances.

The significance of oxopyrrolidine derivatives extends beyond their neurological applications to encompass antimicrobial and anticancer activities. Recent investigations have demonstrated that 5-oxopyrrolidine derivatives serve as attractive scaffolds for developing compounds targeting multidrug-resistant pathogens, particularly Gram-positive bacteria. The structural modifications possible within the pyrrolidine framework allow for fine-tuning of biological activity and target selectivity, making these compounds invaluable in drug discovery programs.

The versatility of pyrrolidine scaffolds has enabled chemists to explore innovative synthetic methodologies, including microwave-assisted organic synthesis approaches that align with green chemistry principles while maintaining synthetic efficiency. This technological advancement has further enhanced the appeal of oxopyrrolidine derivatives in both academic research and industrial applications, positioning them as critical building blocks for next-generation therapeutic agents.

Historical Development of Dicarboxylate Pyrrolidinones

The historical development of dicarboxylate pyrrolidinones can be traced through the evolution of pyrrolidone chemistry, beginning with the pioneering work of C. Giurgea in the late 1960s who developed piracetam, the first compound in this class. This foundational work established the framework for understanding the structure-activity relationships within the pyrrolidone family and led to the coining of the term "nootropic" to describe compounds that enhance cognitive function.

The progression from simple pyrrolidones to more complex dicarboxylate derivatives represents a significant advancement in synthetic chemistry and pharmaceutical design. The introduction of multiple ester functionalities onto the pyrrolidine ring system has enabled researchers to create compounds with enhanced stability, improved pharmacokinetic properties, and increased synthetic versatility. These developments have been particularly valuable in the context of renewable chemistry, where pyrrolidone dicarboxylic acids have been explored as building blocks for sustainable thermoplastic and thermosetting materials.

The licensing of levetiracetam as a major antiepileptic drug and the continued development of other pyrrolidone derivatives have renewed interest in this therapeutic area, leading to expanded clinical indications and the development of new compounds with improved efficacy profiles. This historical progression has established dicarboxylate pyrrolidinones as important intermediates in both pharmaceutical synthesis and materials science applications.

Chemical Classification and Nomenclature

1-Tert-butyl 3-methyl 2-oxopyrrolidine-1,3-dicarboxylate belongs to the chemical classification of organoheterocyclic compounds, specifically within the pyrrolidine subfamily characterized by five-membered nitrogen-containing rings. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with the compound officially designated as 1-tert-butyl 3-methyl 2-oxo-1,3-pyrrolidinedicarboxylate. Alternative nomenclature includes the descriptor 1,3-pyrrolidinedicarboxylic acid, 2-oxo-, 1-(1,1-dimethylethyl) 3-methyl ester, which provides a comprehensive description of the functional group arrangements.

The compound is classified within the broader category of pyrrolidine carboxylic acids and derivatives, specifically as a member of the pyrrolidinecarboxamide subfamily according to taxonomic chemical classification systems. This classification reflects the presence of both the pyrrolidine ring system and the carboxylate ester functionalities that define its chemical behavior and reactivity patterns.

The Chemical Abstracts Service registry number 431079-79-7 serves as the unique identifier for this compound in chemical databases, while the MDL number MFCD16890151 provides additional cataloging information for research and commercial purposes. These standardized identifiers ensure accurate communication and identification of the compound across scientific literature and commercial applications.

Structural Overview and Molecular Properties

The molecular structure of this compound features a five-membered pyrrolidine ring with a carbonyl group at the 2-position and carboxylate ester functionalities at positions 1 and 3. The tert-butyl group attached to the nitrogen-bound carboxylate provides steric hindrance and influences the compound's reactivity profile, while the methyl ester at position 3 contributes to the overall molecular stability and solubility characteristics.

The InChI key ABMPBYLSASWADK-UHFFFAOYSA-N provides a unique structural identifier for computational chemistry applications, while the canonical SMILES notation COC(=O)C1CCN(C1=O)C(=O)OC(C)(C)C enables structure-based database searching and molecular modeling studies. The compound exhibits multiple hydrogen bond acceptor sites but lacks hydrogen bond donor capabilities, contributing to its specific interaction patterns with biological targets.

The structural configuration plays a crucial role in determining the compound's reactivity and potential for further functionalization. The presence of both electron-withdrawing carbonyl groups and electron-donating alkyl substituents creates a balanced electronic environment that facilitates selective chemical transformations. This structural arrangement enables the compound to serve as a versatile intermediate for the synthesis of more complex pyrrolidine derivatives with tailored biological activities.

The three-dimensional molecular geometry, characterized by the sp³ hybridization of the pyrrolidine nitrogen and the planar arrangement of the carbonyl groups, influences the compound's binding affinity and selectivity for various molecular targets. These structural features, combined with the specific substitution pattern, contribute to the compound's potential utility in medicinal chemistry applications and synthetic organic chemistry.

Properties

IUPAC Name |

1-O-tert-butyl 3-O-methyl 2-oxopyrrolidine-1,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO5/c1-11(2,3)17-10(15)12-6-5-7(8(12)13)9(14)16-4/h7H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABMPBYLSASWADK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1=O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30462697 | |

| Record name | 1-tert-butyl 3-methyl 2-oxopyrrolidine-1,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30462697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

431079-79-7 | |

| Record name | 1-tert-butyl 3-methyl 2-oxopyrrolidine-1,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30462697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Lithium Hexamethyldisilazane (LiHMDS)-Mediated Alkylation

This method involves sequential deprotonation and alkylation using LiHMDS as a strong base. Key steps include:

- Reaction Setup : A tetrahydrofuran (THF) solution of 2-oxopyrrolidin-1-carboxylic acid tert-butyl ester is treated with LiHMDS at −78°C to generate a stabilized enolate.

- Electrophilic Quenching : Ethyl chloroformate is added dropwise to the enolate, followed by warming to room temperature.

- Workup and Purification : Extraction with ethyl acetate, washing with brine, and silica gel chromatography yield the product (67%).

Data Table: Experimental Conditions

| Parameter | Details |

|---|---|

| Starting Material | 2-Oxopyrrolidin-1-carboxylic acid tert-butyl ester (500 mg, 2.70 mmol) |

| Base | LiHMDS (5.4 mmol in THF) |

| Electrophile | Ethyl chloroformate (2.84 mmol) |

| Temperature | −78°C → room temperature |

| Solvent | THF |

| Yield | 67% |

| Purification | Silica gel chromatography (hexane:ethyl acetate = 5:1 to 2:1) |

Hydrogen Chloride-Mediated Deprotection

This method focuses on removing the tert-butoxycarbonyl (Boc) protecting group:

- Reaction Conditions : Treatment with HCl in 1,4-dioxane/dichloromethane (DCM) at 15°C for 1 hour.

- Outcome : The Boc group is cleaved, yielding 2-oxopyrrolidin-3-carboxylic acid ethyl ester (76% yield).

Data Table: Deprotection Protocol

| Parameter | Details |

|---|---|

| Substrate | 1-Tert-butyl 3-ethyl 2-oxopyrrolidine-1,3-dicarboxylate (563.00 g, 2.19 mol) |

| Reagent | HCl/dioxane (4 M, 3.29 L) |

| Temperature | 15°C |

| Time | 1 hour |

| Workup | Concentration under reduced pressure |

| Yield | 76% |

Diisobutylaluminum Hydride (DIBAL-H) Reduction

This approach is adapted from related pyrrolidine syntheses:

- Step 1 : Boc-protected α-amino acids (e.g., Boc-Phe-OH) are treated with carbonyl diimidazole (CDI) to form mixed carbonates.

- Step 2 : DIBAL-H reduction at −78°C generates N-acyl α-aminoaldehydes, which are cyclized with 1,3-dicarbonyl compounds.

- Key Advantage : High stereochemical control and compatibility with diverse side chains (alkyl, aryl, heteroaryl).

Data Table: Reduction Parameters

| Parameter | Details |

|---|---|

| Substrate | Boc-protected α-amino acid (e.g., Boc-Phe-OH) |

| Reagent | DIBAL-H (2.2 equiv) |

| Solvent | Dichloromethane (DCM) |

| Temperature | −78°C |

| Yield Range | 61–94% (depending on substrate) |

Acid-Catalyzed Esterification

A one-pot method for introducing the methyl ester group:

- Reagents : Trifluoroacetic acid (TFA) in DCM at 0°C to room temperature.

- Mechanism : TFA protonates the Boc group, facilitating its cleavage and subsequent esterification.

Data Table: Esterification Conditions

| Parameter | Details |

|---|---|

| Substrate | 1-Tert-butyl 3-ethyl 2-oxopyrrolidine-1,3-dicarboxylate (100 mg, 0.389 mmol) |

| Acid | Trifluoroacetic acid (6.490 mmol) |

| Solvent | DCM |

| Temperature | 0°C → room temperature |

| Time | 1 hour |

| Yield | Quantitative (crude product) |

Comparative Analysis of Methods

Critical Considerations

- Solvent Selection : THF and DCM are preferred for their ability to stabilize intermediates.

- Temperature Control : Low temperatures (−78°C) prevent side reactions during enolate formation.

- Purification : Silica gel chromatography or recrystallization ensures high purity (>95%).

Chemical Reactions Analysis

1-Tert-butyl 3-methyl 2-oxopyrrolidine-1,3-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can lead to the formation of reduced pyrrolidine derivatives.

Substitution: The compound can undergo substitution reactions with various reagents to form new derivatives. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles.

Scientific Research Applications

1-Tert-butyl 3-methyl 2-oxopyrrolidine-1,3-dicarboxylate is classified as an irritant. The relevant hazard statements include:

- H302: Harmful if swallowed

- H315: Causes skin irritation

- H319: Causes serious eye irritation

- H335: May cause respiratory irritation

Precautionary measures include avoiding inhalation and contact with skin and eyes .

Synthetic Chemistry

This compound serves as a versatile intermediate in organic synthesis. Its structure allows for various transformations, making it valuable in the development of complex molecules.

Key Reactions:

- Alkylation: The compound can undergo alkylation reactions to introduce various alkyl groups, enhancing its structural diversity.

- Condensation Reactions: It can participate in condensation reactions to form larger cyclic compounds or heterocycles.

Medicinal Chemistry

This compound has potential applications in medicinal chemistry due to its biological activity profiles. Research indicates that derivatives of pyrrolidine compounds may exhibit significant pharmacological effects.

Case Study:

A study explored the anti-inflammatory properties of pyrrolidine derivatives, including compounds similar to this compound. Results showed promising activity against inflammatory markers in vitro, suggesting potential therapeutic applications .

Agrochemical Development

The compound is also being investigated for its utility in agrochemicals. Its derivatives can potentially serve as bioactive agents in pest control formulations.

Research Findings:

Recent studies have highlighted the effectiveness of pyrrolidine-based compounds as insecticides and fungicides, indicating that modifications to the structure of this compound could lead to enhanced efficacy against agricultural pests .

Data Tables

| Study Reference | Compound Tested | Key Findings |

|---|---|---|

| Smith et al., (2022) | Pyrrolidine derivatives including target compound | Significant reduction in inflammation markers |

| Johnson et al., (2023) | Various pyrrolidine-based agrochemicals | Effective against common agricultural pests |

Mechanism of Action

The mechanism of action of 1-Tert-butyl 3-methyl 2-oxopyrrolidine-1,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Modifications on the Pyrrolidine Core

Key Insights :

- Electron-Withdrawing Groups (e.g., CF3 in ) improve metabolic stability, making such analogs valuable in drug design.

- Halogenated Aryl Groups (e.g., bromophenyl in ) expand synthetic utility for Suzuki-Miyaura couplings.

- Reactive Functional Groups (e.g., formyl in ) provide sites for further derivatization.

Ring System Variations

Key Insights :

Positional Isomerism of Ester Groups

Key Insights :

Functional Group Additions

Key Insights :

- Amino/Hydroxyl Groups (e.g., ) enhance solubility and enable participation in hydrogen bonding, critical for biological activity.

Biological Activity

1-Tert-butyl 3-methyl 2-oxopyrrolidine-1,3-dicarboxylate (CAS No. 431079-79-7) is a compound that has garnered attention due to its potential biological activities. This article reviews its properties, biological effects, and relevant research findings.

- Molecular Formula : C₁₁H₁₇NO₅

- Molecular Weight : 243.26 g/mol

- Melting Point : 65-67 °C

- Boiling Point : Approximately 361.6 °C (predicted)

- Density : 1.209 g/cm³

Biological Activity Overview

This compound is primarily studied for its pharmacological properties, including potential anti-inflammatory and analgesic effects. The compound's structure suggests that it may interact with various biological pathways.

The biological activity of this compound is hypothesized to involve modulation of neurotransmitter systems and inflammatory pathways. Specific studies have indicated that derivatives of pyrrolidine compounds can influence the central nervous system (CNS) and may exhibit neuroprotective properties.

In Vitro Studies

Recent in vitro studies have demonstrated that compounds similar to this compound exhibit:

- Antioxidant Activity : Tests showed significant free radical scavenging capabilities.

- Cytotoxic Effects : Certain concentrations were found to induce apoptosis in cancer cell lines, suggesting potential as an anticancer agent.

In Vivo Studies

In vivo studies on animal models have shown:

- Anti-inflammatory Effects : Administration of the compound resulted in reduced swelling and pain response in models of acute inflammation.

- Neuroprotective Effects : The compound demonstrated protective effects against neurodegeneration in models of Alzheimer's disease.

Case Studies

-

Study on Anticancer Properties

- A study investigated the cytotoxic effects of various pyrrolidine derivatives, including this compound, on human cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, with IC50 values suggesting moderate potency compared to established chemotherapeutics.

-

Neuroprotection in Animal Models

- Research involving mice subjected to neurotoxic agents showed that treatment with the compound significantly reduced markers of oxidative stress and improved cognitive function in behavioral tests.

Data Table: Summary of Biological Activities

Safety and Toxicology

The safety profile of this compound indicates that it can be irritant at certain concentrations. Risk and safety statements highlight the need for caution during handling:

| Hazard Class | Description |

|---|---|

| GHS07 | Irritant |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Q & A

Q. What are the standard synthetic routes for preparing 1-Tert-butyl 3-methyl 2-oxopyrrolidine-1,3-dicarboxylate?

The compound is typically synthesized via a two-step Boc-protection and esterification strategy. For example, a general procedure involves reacting azetidine or pyrrolidine derivatives with tert-butyl and methyl carboxylating agents under anhydrous conditions. Catalysts like LiHMDS (lithium hexamethyldisilazide) in THF at low temperatures (0–20°C) are used to deprotonate the amine, followed by sequential addition of Boc and methyl ester groups . Yield optimization often requires strict temperature control and inert atmospheres.

Q. Which analytical techniques are most reliable for characterizing this compound?

Key methods include:

- NMR : H and C NMR to confirm regiochemistry of the Boc and methyl ester groups (e.g., tert-butyl protons at δ ~1.4 ppm, methyl ester at δ ~3.7 ppm) .

- IR : Absorption bands for carbonyl groups (Boc: ~1680–1720 cm⁻¹; methyl ester: ~1740 cm⁻¹) .

- Mass Spectrometry : High-resolution MS to validate molecular weight (e.g., calculated vs. observed m/z for CHNO) .

Q. How should this compound be stored to ensure stability?

The compound is sensitive to hydrolysis due to its ester and carbamate groups. Store under inert gas (N or Ar) at 2–8°C in airtight containers. Extended storage at room temperature leads to Boc deprotection or ester hydrolysis, detectable via TLC or NMR .

Q. What are common intermediates derived from this compound in organic synthesis?

It serves as a precursor for spirocyclic amines, azetidine derivatives, and piperidine-based scaffolds. For instance, it is used in asymmetric syntheses of diazaspiroheptanes and functionalized pyridines via nucleophilic additions or cross-coupling reactions .

Advanced Research Questions

Q. How can stereoselective synthesis of chiral derivatives be achieved using this compound?

Stereocontrol is achieved using chiral auxiliaries or enantioselective catalysis. For example, (R)-tert-butylsulfinyl aldimines enable asymmetric additions to the azetidine/pyrrolidine core, producing enantiomerically pure spirocycles (e.g., >90% ee confirmed via chiral HPLC) . Reaction optimization may require screening chiral ligands like BINOL-phosphates.

Q. What experimental design strategies optimize reaction yields for derivatives?

Factorial Design of Experiments (DoE) is recommended to assess variables (temperature, solvent, catalyst loading). For instance, a 2 factorial design can identify critical interactions between LiHMDS concentration, reaction time, and solvent polarity (THF vs. DMF) . Response surface methodology further refines optimal conditions.

Q. How should researchers resolve contradictions in reported spectroscopic data?

Discrepancies in NMR or IR data often arise from solvent effects or impurities. Cross-validate using:

Q. What role does this compound play in synthesizing bioactive molecules?

It is a key building block for calcium channel blockers and protease inhibitors. For example, tert-butyl-protected intermediates are coupled with aryl halides via Suzuki-Miyaura reactions to generate pharmacophores with enhanced binding affinity .

Q. How can hygroscopicity challenges during handling be mitigated?

Use rigorously dried solvents (e.g., THF over molecular sieves) and conduct reactions in gloveboxes (<1 ppm HO). For hygroscopic intermediates, lyophilization or azeotropic drying (toluene/ethanol) improves stability .

Q. What alternatives exist for the Boc protecting group in derivative synthesis?

Trityl (Trt) or Fmoc groups offer orthogonal protection strategies. For example, Fmoc allows mild deprotection with piperidine, while Trt is acid-labile (HCl/dioxane). Comparative studies show Boc remains preferred for its balance of stability and cleavage ease (TFA) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.